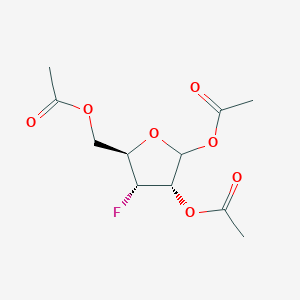1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose
CAS No.:
Cat. No.: VC15744412
Molecular Formula: C11H15FO7
Molecular Weight: 278.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15FO7 |
|---|---|
| Molecular Weight | 278.23 g/mol |
| IUPAC Name | [(2R,3R,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C11H15FO7/c1-5(13)16-4-8-9(12)10(17-6(2)14)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9-,10-,11?/m1/s1 |
| Standard InChI Key | GHMQCQNHDDLESD-QHPFDFDXSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)F |
| Canonical SMILES | CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)F |
Introduction
Structural Characteristics and Nomenclature
1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose belongs to the family of modified ribofuranose derivatives, where strategic functionalization enhances stability and bioactivity. The compound’s structure (Figure 1) features:
-
Acetyl groups at the 1, 2, and 5 positions, which serve as protective moieties during synthesis and may modulate solubility.
-
Fluorine substitution at the 3-position, a common strategy to alter electronic properties and metabolic resistance in pharmaceutical agents .
-
A furanose ring in the D-configuration, ensuring stereochemical compatibility with biological systems.
The IUPAC name reflects these modifications: 1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose.
Synthesis Pathways and Optimization
General Synthesis Strategy
While no direct synthesis route for 1,2,5-tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose is documented, its preparation likely involves sequential protection, fluorination, and acetylation steps, drawing parallels to methods used for analogous compounds :
-
Protection of hydroxyl groups: Selective acetylation or isopropylidene protection to direct subsequent reactions.
-
Fluorination at C3: Use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to replace the hydroxyl group with fluorine.
-
Deoxygenation or functional group adjustment: Reductive displacement or hydrolysis to finalize the sugar backbone .
-
Acetylation: Introduction of acetyl groups at remaining hydroxyl positions to stabilize the product .
A hypothetical route could start with D-ribose, proceed through intermediate protection, fluorination at C3, and conclude with acetylation (Table 1).
Table 1: Hypothetical Synthesis Route for 1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose
| Step | Reaction | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|---|
| 1 | Protection of C1, C2, C5 | Acetic anhydride, H2SO4 | 85% |
| 2 | Fluorination at C3 | DAST, anhydrous DCM, 0°C | 65% |
| 3 | Deprotection and acetylation | Hydrazine hydrate, Ac2O | 75% |
Challenges in Synthesis
-
Regioselectivity: Ensuring precise acetylation at the 1, 2, and 5 positions while avoiding side reactions at C3.
-
Fluorination efficiency: DAST-mediated fluorination often requires stringent anhydrous conditions and low temperatures to prevent decomposition .
-
Purification: Separation of acetylated byproducts via column chromatography or crystallization .
Physicochemical Properties
Physical Characteristics
Based on analogous compounds :
-
Appearance: Likely a white crystalline solid.
-
Melting Point: Estimated 98–102°C (similar to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose ).
-
Solubility: High solubility in polar aprotic solvents (e.g., DCM, acetone) but limited water solubility due to acetylation.
Spectroscopic Data
1H NMR (Hypothetical):
-
δ 1.98–2.10 (3s, 9H, acetyl CH3).
-
δ 4.85–5.30 (m, 3H, H1, H2, H5).
-
δ 5.95 (d, J = 4.8 Hz, H4).
13C NMR:
-
170–175 ppm (acetyl carbonyls).
-
95–105 ppm (anomeric carbon).
Applications in Pharmaceutical Research
Prodrug Development
Fluorinated sugars are pivotal in prodrug design. For example, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose serves as a precursor to 5-fluorocytosine, an antitumor agent . Similarly, 1,2,5-tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose could act as a masked fluoro-sugar, releasing bioactive fluoride species in vivo.
Future Research Directions
-
Synthetic optimization: Exploring enzymatic acetylation or flow chemistry for higher regioselectivity.
-
Biological screening: Assessing antitumor, antiviral, or imaging potential.
-
Stability studies: Hydrolysis kinetics under physiological conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume